molecular formula CH3Br B073400 Bromo(2H3)methane CAS No. 1111-88-2

Bromo(2H3)methane

Cat. No. B073400
CAS RN: 1111-88-2
M. Wt: 97.96 g/mol
InChI Key: GZUXJHMPEANEGY-FIBGUPNXSA-N
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Description

Bromo(2H3)methane, also known as Methylbromide-d3, is a chemical compound with the formula CD3Br . It has a molecular weight of 97.957 .


Molecular Structure Analysis

The molecular structure of Bromo(2H3)methane is available as a 2D Mol file or as a computed 3D SD file . The molecule has a tetrahedral shape .


Physical And Chemical Properties Analysis

Bromo(2H3)methane has several physical and chemical properties. It has an ideal gas heat capacity, dynamic viscosity, standard Gibbs free energy of formation, and enthalpy of formation at standard conditions .

Safety And Hazards

Bromo(2H3)methane is a gas that should be handled with care. It’s important to avoid dust formation, breathing in the gas, and contact with skin and eyes . Personal protective equipment should be used when handling this substance .

properties

IUPAC Name

bromo(trideuterio)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Br/c1-2/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUXJHMPEANEGY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149500
Record name Bromo(2H3)methane
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Molecular Weight

97.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo(2H3)methane

CAS RN

1111-88-2
Record name Methane-d3, bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bromo(2H3)methane
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Record name Bromo(2H3)methane
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Record name Bromo(2H3)methane
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Synthesis routes and methods

Procedure details

In a reaction vessel was placed 1000 parts methanol and 230 parts of bisphenol-A. Bromine was fed over a 90 minute period in an amount between 0.99 and 0.995 times the theoretical amount needed to covert the bisphenol-A to tetrabromobisphenol-A. The method for brominating the bisphenol-A was generally in accordance with the method disclosed in U.S. Pat. No. 4,783,556, incorporated herein by references as is fully set forth. The reaction mixture was held at reflux during the bisphenol-A bromination sequence and methyl bromide was produced during the entire bisphenol-A bromination process. After the bromine addition was completed, the system was held at reflux for 30 minutes to produce additional methyl bromide which was distilled out of the reaction mixture. Heating was stopped and 400 parts of water was added over a 30 minute period to precipitate the TBBPA and to halt methyl bromide production. The reaction medium was then allowed to cool to 30°-40° C. and TBBPA product was removed by centrifugation and wash with 5 parts of methanol and 5 parts of water. The centrate was neutralized with NaOH to a pH of 12-13 and then distilled to remove methanol. The resulting 870 parts of distillation column bottoms contained 1.7 weight percent sodium salts of tetrabromobisphenol-A, 1.7 weight percent sodium salts of tribromobisphenol-A, 0.2 weight percent sodium salts of tribromophenol, 0.2 weight percent sodium salts of other brominated phenolics, 0.5 weight percent NaOH, 0.3 parts of methanol, and about 12 weight percent NaBr.
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